
1-(2-Bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea
Übersicht
Beschreibung
SB 225002 ist ein potenter, selektiver und nicht-peptidischer Antagonist des G-Protein-gekoppelten Rezeptors CXCR2 (Interleukin-8-Rezeptor B). Er hemmt die Bindung von Interleukin-8 an CXCR2 mit einem IC50-Wert von 22 Nanomol . Diese Verbindung wird in der wissenschaftlichen Forschung häufig eingesetzt, da sie die chemotaktischen Reaktionen von Neutrophilen blockieren kann, die bei Entzündungsprozessen eine wichtige Rolle spielen .
Herstellungsmethoden
SB 225002 wird durch einen mehrstufigen chemischen Prozess synthetisiert. Der Syntheseweg beinhaltet die Reaktion von 2-Bromphenylisocyanat mit 2-Hydroxy-4-nitroanilin, um das Endprodukt zu bilden . Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid (DMSO) oder Ethanol, und die Reaktionen werden unter kontrollierten Temperaturen durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten . Industrielle Produktionsmethoden folgen ähnlichen Synthesewegen, werden aber hochskaliert, um größere Mengen der Verbindung zu produzieren .
Vorbereitungsmethoden
SB 225002 is synthesized through a multi-step chemical process. The synthetic route involves the reaction of 2-bromophenyl isocyanate with 2-hydroxy-4-nitroaniline to form the final product . The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) or ethanol, and the reactions are carried out under controlled temperatures to ensure high yield and purity . Industrial production methods follow similar synthetic routes but are scaled up to produce larger quantities of the compound .
Analyse Chemischer Reaktionen
SB 225002 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Nitrogruppe in SB 225002 kann unter bestimmten Bedingungen zu einer Aminogruppe reduziert werden.
Substitution: Das Bromatom in der Verbindung kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.
Häufig verwendete Reagenzien bei diesen Reaktionen umfassen Reduktionsmittel wie Natriumborhydrid für die Reduktion, Nukleophile wie Natriumazid für die Substitution und Säuren oder Basen für die Hydrolyse . Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
1-(2-Bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea, a chemical compound with the molecular formula C13H10BrN3O4, has a urea moiety substituted at the 1 and 3 positions with a 2-bromophenyl and a 2-hydroxy-4-nitrophenyl group, respectively. It appears as a yellow solid and is soluble in dimethyl sulfoxide and ethanol. The primary application of this compound lies in pharmacology as a CXCR2 antagonist, with potential therapeutic uses including treatment for conditions associated with excessive inflammation or tumor growth.
Chemical Properties and Structure
The chemical reactivity of this compound can be attributed to the presence of functional groups such as the bromine atom, hydroxyl group, and nitro group.
Biological Activity
this compound has been studied for its biological activity, particularly as a selective antagonist of the CXCR2 receptor, which is involved in various inflammatory processes and cancer progression. The compound's ability to inhibit CXCR2 suggests potential applications in treating conditions associated with excessive inflammation or tumor growth.
Potential Therapeutic Uses
- CXCR2 Antagonist : This compound functions primarily as a CXCR2 antagonist.
- Anti-inflammatory Applications : It may be used in treating conditions associated with excessive inflammation.
- Cancer Treatment : It may be used in treating conditions associated with tumor growth.
- Drug Development : Its unique chemical structure makes it a candidate for further research in drug development.
Interaction Studies
Interaction studies involving this compound focus on its binding affinity to the CXCR2 receptor. These studies often utilize techniques such as radiolabeled ligand binding assays and cellular assays to determine the efficacy of the compound in blocking receptor activation. Results indicate that this compound exhibits strong competitive antagonism against ligands like interleukin-8, suggesting its potential for therapeutic use in diseases driven by CXCR2 signaling.
Wirkmechanismus
SB 225002 exerts its effects by selectively binding to the CXCR2 receptor, thereby blocking the interaction of interleukin-8 with the receptor . This inhibition prevents the activation of downstream signaling pathways that lead to neutrophil chemotaxis and activation . The molecular targets involved include the CXCR2 receptor and its associated G-proteins, which mediate the signal transduction processes .
Vergleich Mit ähnlichen Verbindungen
SB 225002 ist aufgrund seiner hohen Selektivität und Potenz als CXCR2-Antagonist einzigartig. Ähnliche Verbindungen umfassen:
SB 265610: Ein weiterer CXCR2-Antagonist mit ähnlicher Selektivität, aber unterschiedlicher chemischer Struktur.
SCH 527123: Ein CXCR2-Antagonist mit einem breiteren Wirkungsspektrum gegen andere Chemokinrezeptoren.
Reparixin: Ein nicht-peptidischer CXCR2-Antagonist mit entzündungshemmenden Eigenschaften.
Im Vergleich zu diesen Verbindungen zeichnet sich SB 225002 durch seine höhere Selektivität für CXCR2 gegenüber anderen Chemokinrezeptoren aus, was es zu einem wertvollen Werkzeug in der Forschung macht, die sich auf CXCR2-vermittelte Prozesse konzentriert.
Biologische Aktivität
1-(2-Bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic implications.
Chemical Structure
The compound's structure can be described as follows:
- Chemical Formula : CHBrNO
- Functional Groups :
- Bromophenyl group
- Hydroxy group
- Nitro group
- Urea linkage
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Research indicates that compounds with similar structures often exhibit:
- Antineoplastic Properties : The compound may induce apoptosis in cancer cells through the activation of apoptotic pathways, potentially involving the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins such as Bcl-2 .
- Kinase Inhibition : Studies suggest that urea-based derivatives can inhibit specific kinases that are crucial for cancer cell proliferation and survival. This inhibition can lead to cell cycle arrest and subsequent apoptosis .
Anticancer Activity
A series of studies have evaluated the anticancer activity of this compound against various cancer cell lines. The following table summarizes key findings:
Cell Line | IC (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 0.65 | Apoptosis induction via p53 pathway |
HeLa (Cervical Cancer) | 2.41 | Cell cycle arrest and apoptosis |
PANC-1 (Pancreatic Cancer) | 1.5 | Inhibition of kinase pathways |
U-937 (Monocytic Leukemia) | 0.79 | Induction of apoptosis |
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- MCF-7 Cell Line Study : A study demonstrated that treatment with this compound resulted in significant apoptosis, characterized by increased expression of p53 and caspase-3 cleavage . Flow cytometry confirmed a dose-dependent increase in apoptotic cells.
- PANC-1 Cell Line Study : This study revealed that the compound effectively inhibited cell proliferation by targeting specific kinases involved in pancreatic cancer progression, leading to reduced tumor growth in xenograft models .
SAR (Structure-Activity Relationship)
Research into the structure-activity relationship (SAR) indicates that modifications to the phenyl rings significantly influence biological activity. Electron-donating groups enhance activity, while electron-withdrawing groups tend to decrease it . The presence of halogen atoms, such as bromine, has been associated with increased potency against certain cancer cell lines.
Eigenschaften
IUPAC Name |
1-(2-bromophenyl)-3-(2-hydroxy-4-nitrophenyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O4/c14-9-3-1-2-4-10(9)15-13(19)16-11-6-5-8(17(20)21)7-12(11)18/h1-7,18H,(H2,15,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBZVUNNWUIPMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20397383 | |
Record name | sb 225002 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182498-32-4 | |
Record name | SB 225002 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182498324 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | sb 225002 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20397383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 182498-32-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.